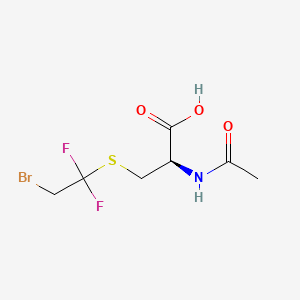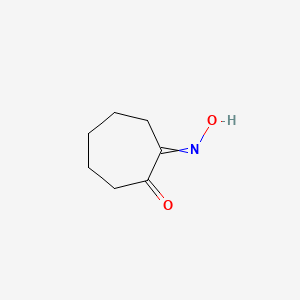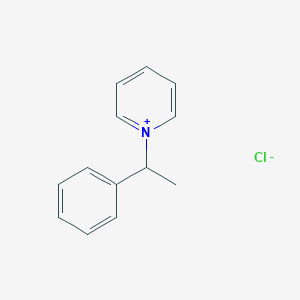![molecular formula C19H22N2O4 B14434094 Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate CAS No. 76393-55-0](/img/structure/B14434094.png)
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid derivative, which is further substituted with a 2-methoxyphenylcarbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate typically involves a multi-step process. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to form an amine. This amine is then reacted with a carbamoyl chloride derivative to introduce the carbamoylamino group. Finally, esterification with butanol yields the desired butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: A simpler ester of benzoic acid, lacking the carbamoylamino group.
4-[(2-methoxyphenyl)carbamoylamino]benzoic acid: Similar structure but without the butyl ester group.
Methyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate: Similar structure but with a methyl ester instead of a butyl ester.
Uniqueness
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the butyl ester group enhances its lipophilicity, while the carbamoylamino group may contribute to its biological activity.
Properties
CAS No. |
76393-55-0 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-13-25-18(22)14-9-11-15(12-10-14)20-19(23)21-16-7-5-6-8-17(16)24-2/h5-12H,3-4,13H2,1-2H3,(H2,20,21,23) |
InChI Key |
ZFSIDBXAYCKTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



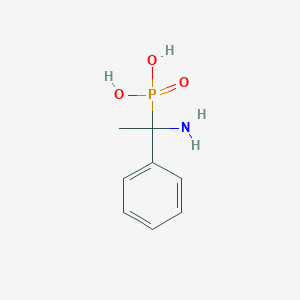
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
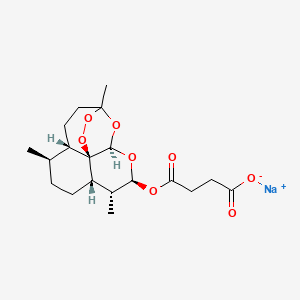
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
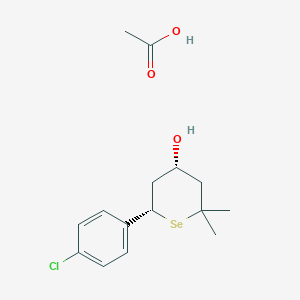
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)

